2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethan-1-amine
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
NKFSQFMNZJWNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
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